molecular formula C8H5BrClN B6226160 3-bromo-2-chloro-4-ethynylaniline CAS No. 2803856-22-4

3-bromo-2-chloro-4-ethynylaniline

Cat. No. B6226160
CAS RN: 2803856-22-4
M. Wt: 230.5
InChI Key:
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Description

3-Bromo-2-chloro-4-ethynylaniline, also known as 4-ethynylbromochloroaniline, is a chemical compound belonging to the class of anilines. It has a molecular formula of C7H5BrClN and a molecular weight of 209.5 g/mol. It is a colorless, volatile liquid with a pungent odor. It is primarily used as an intermediate in organic synthesis, and is also used in the manufacture of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-4-ethynylaniline is not fully understood. However, it is believed to involve a nucleophilic substitution reaction, in which the bromine atom of the compound reacts with a nucleophile, such as an amine, to form a new bond. The reaction is believed to involve a bromine-mediated hydrolysis of the ethynyl group, followed by a nucleophilic substitution of the bromine atom.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-2-chloro-4-ethynylaniline have not been studied in detail. However, it is known to be toxic when ingested, and can cause skin and eye irritation. It is also a suspected carcinogen, and may cause reproductive and developmental toxicity.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-2-chloro-4-ethynylaniline in lab experiments include its low cost, availability, and ease of use. It is also relatively stable and has a relatively low toxicity. The main limitation of using 3-bromo-2-chloro-4-ethynylaniline in lab experiments is its potential to cause skin and eye irritation, as well as its potential to cause reproductive and developmental toxicity.

Future Directions

Future research on 3-bromo-2-chloro-4-ethynylaniline should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to identify potential applications of the compound in industry, as well as to develop safer methods of handling and using the compound. Finally, further research should be conducted to identify potential alternatives to the compound, as well as to develop methods for its safe disposal and storage.

Synthesis Methods

3-Bromo-2-chloro-4-ethynylaniline can be synthesized through a variety of methods, including the reaction of 2-chloro-4-ethynylaniline with bromine, the reaction of 2-chloro-4-ethynylaniline with N-bromoacetamide, and the reaction of 2-chloro-4-ethynylaniline with N-bromosuccinimide. The synthesis of 3-bromo-2-chloro-4-ethynylaniline with N-bromosuccinimide is the simplest and most commonly used method.

Scientific Research Applications

3-Bromo-2-chloro-4-ethynylaniline has been used in a variety of scientific research applications, particularly in the field of organic synthesis. It has been used as a starting material for the synthesis of various compounds, including nitrobenzenes, phenols, and amines. It has also been used in the synthesis of various heterocyclic compounds, such as furans, pyrroles, and thiophenes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-4-ethynylaniline involves the introduction of bromine and chlorine atoms onto a pre-existing ethynylaniline molecule.", "Starting Materials": [ "Ethynylaniline", "Bromine", "Chlorine", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper(I) bromide", "Copper(II) chloride", "Sodium acetate", "Acetic acid", "Sodium carbonate", "Water" ], "Reaction": [ "Diazotization: Ethynylaniline is reacted with sodium nitrite and hydrochloric acid to form a diazonium salt.", "Copper-catalyzed coupling: The diazonium salt is then reacted with copper(I) bromide and copper(II) chloride to form the corresponding aryl copper intermediate.", "Bromination: The aryl copper intermediate is then reacted with bromine to introduce the bromine atom onto the molecule.", "Chlorination: The resulting brominated intermediate is then reacted with chlorine to introduce the chlorine atom onto the molecule.", "Acetylation: The final product is obtained by acetylating the resulting compound with acetic acid and sodium acetate in the presence of sodium carbonate and water." ] }

CAS RN

2803856-22-4

Product Name

3-bromo-2-chloro-4-ethynylaniline

Molecular Formula

C8H5BrClN

Molecular Weight

230.5

Purity

95

Origin of Product

United States

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